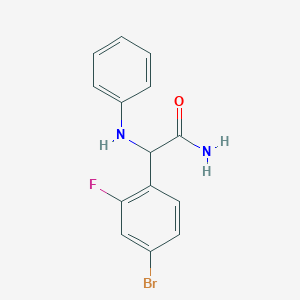
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide, also known as ABFA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of forensic science. ABFA is a derivative of acetanilide and is synthesized through a multi-step process involving the reaction of various chemicals.
Applications De Recherche Scientifique
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide has been extensively studied for its potential applications in forensic science. It has been shown to be a highly sensitive and specific reagent for the detection of latent fingerprints on various surfaces, including paper, glass, and metal. This compound reacts with the amino acids present in the sweat and oils in fingerprints, producing a fluorescent product that can be visualized under UV light. This compound has also been used for the detection of bloodstains and semen stains on various surfaces.
Mécanisme D'action
The mechanism of action of 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide involves the reaction of the compound with the amino acids present in the sweat and oils in fingerprints. This compound reacts specifically with the amino acid tyrosine, producing a fluorescent product that can be visualized under UV light. The reaction between this compound and tyrosine involves the formation of a Schiff base, which is responsible for the fluorescence observed.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is not toxic to cells and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is a highly sensitive and specific reagent for the detection of latent fingerprints, bloodstains, and semen stains. It is also relatively easy to use and does not require any specialized equipment. However, there are some limitations to the use of this compound. The compound is not stable in aqueous solutions and is sensitive to light and heat. It also has a relatively short shelf-life and must be stored properly to maintain its effectiveness.
Orientations Futures
There are several future directions for the use of 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide in scientific research. One potential application is for the detection of drugs of abuse in fingerprints. This compound has been shown to react with cocaine and other drugs of abuse, producing a fluorescent product that can be visualized under UV light. Another potential application is for the detection of gunshot residue on the hands of suspects. This compound has been shown to react with lead and other elements present in gunshot residue, producing a fluorescent product that can be visualized under UV light. Additionally, this compound could be used for the detection of other types of biological fluids, such as saliva and urine, on various surfaces.
Méthodes De Synthèse
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-bromo-2-fluoroaniline with acetic anhydride to form 4-bromo-2-fluoroacetanilide. The second step involves the reaction of 4-bromo-2-fluoroacetanilide with sodium hydride to form 2-(4-bromo-2-fluorophenyl)acetamide. The final step involves the reaction of 2-(4-bromo-2-fluorophenyl)acetamide with aniline to form this compound.
Propriétés
IUPAC Name |
2-anilino-2-(4-bromo-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O/c15-9-6-7-11(12(16)8-9)13(14(17)19)18-10-4-2-1-3-5-10/h1-8,13,18H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFOSPCXRULZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=C(C=C(C=C2)Br)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
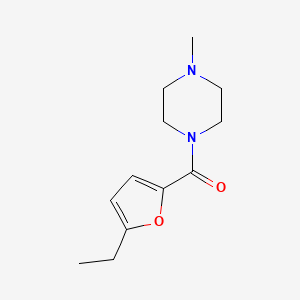
![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
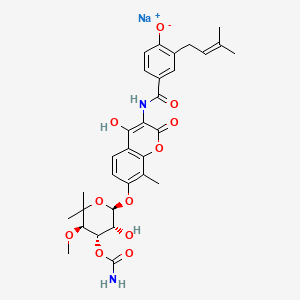
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)

![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
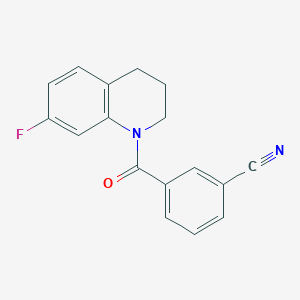
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)
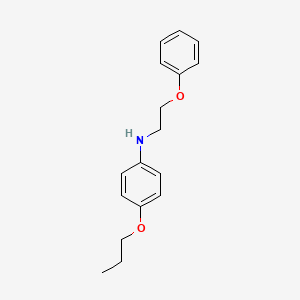
![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)